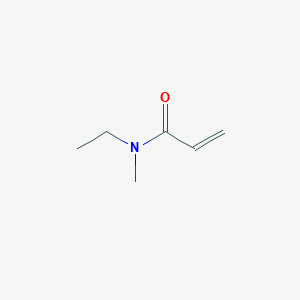

N-乙基-N-甲基丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

酪氨酸酶抑制和转运行为

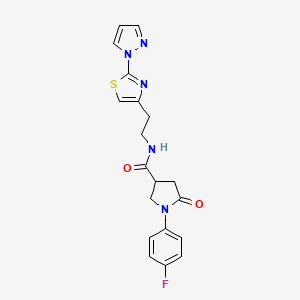

N-乙基-N-甲基丙-2-烯酰胺衍生物在抑制酪氨酸酶方面表现出重要的应用,酪氨酸酶是人体皮肤中黑色素合成过程中的关键酶。研究表明,某些衍生物,例如 β-烯氨基硫代氨基脲,不仅有效抑制酪氨酸酶活性,而且还表现出与人血清白蛋白 (HSA) 的显着结合和转运相互作用。这种相互作用对于这些化合物在治疗色素沉着过度症中的潜在治疗应用至关重要。这些衍生物通过 HSA 的转运行为突出了它们在体内到达靶位点的生物利用度和效率 (Chaves 等人,2018)。

分子印迹聚合物

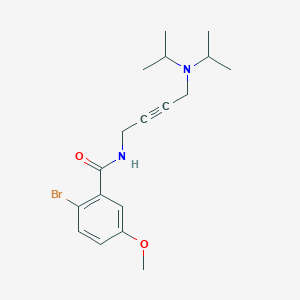

N-乙基-N-甲基丙-2-烯酰胺衍生物作为功能性单体用于分子印迹聚合物 (MIP) 的合成。这些聚合物被设计为对特定生物分子具有高亲和力,这使得它们在传感和分离技术中非常有价值。这些衍生物的多功能性允许创建可以选择性地结合各种靶标(例如酪胺和 L-去甲肾上腺素)的 MIP,展示了它们在生物医学应用和药物输送系统中的潜力 (Sobiech 等人,2022)。

RAFT 聚合

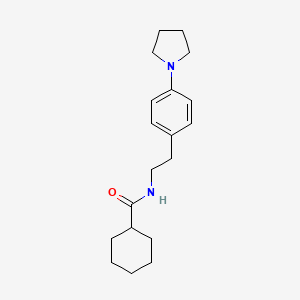

称为 RAFT(可逆加成-断裂链转移)的受控自由基聚合技术受益于使用 N-乙基-N-甲基丙-2-烯酰胺衍生物作为链转移剂。该应用强调了这些化合物在合成具有预定分子量和窄分子量分布的聚合物中的作用。聚合物合成的这种精确性对于为药物递送、组织工程和其他先进生物医学应用创造具有特定性能的材料至关重要 (Convertine 等人,2004)。

作用机制

Mode of Action

It is known that amides, a class of compounds to which n-ethyl-n-methylprop-2-enamide belongs, often interact with their targets through hydrogen bonding and hydrophobic interactions . The exact nature of these interactions for N-ethyl-N-methylprop-2-enamide remains to be elucidated .

Biochemical Pathways

Given the lack of information on its primary targets and mode of action, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Therefore, it is currently unknown how these factors might impact the bioavailability of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

N-ethyl-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-6(8)7(3)5-2/h4H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTWHNWBICCBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102844-05-3 |

Source

|

| Details | Compound: 2-Propenamide, N-ethyl-N-methyl-, homopolymer | |

| Record name | 2-Propenamide, N-ethyl-N-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102844-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B2917256.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)

![N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2917267.png)